molecular formula C16H12O6 B1235336 Nanaomycin D

Nanaomycin D

Cat. No. B1235336
M. Wt: 300.26 g/mol
InChI Key: XUWPJKDMEZSVTP-UOSCCXBLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nanaomycin D is a natural product found in Streptomyces rosa and Streptomyces with data available.

Scientific Research Applications

Selective Inhibition of DNA Methyltransferase

Nanaomycin D, along with its analogs like Nanaomycin A, has been identified as a selective inhibitor of DNA methyltransferases (DNMTs), particularly DNMT3B. These compounds are significant in the context of cancer research, as they can reactivate silenced tumor suppressor genes in human cancer cells. Nanaomycin A, as a specific example, induces antiproliferative effects in tumor cell lines and reduces global methylation levels (Kuck, Caulfield, Lyko, & Medina-Franco, 2010); (Caulfield & Medina-Franco, 2011).

Antibacterial and Antifungal Properties

Nanaomycin D and its related compounds have demonstrated activity against gram-positive bacteria, mycoplasmas, and fungi. This property is linked to the generation of singlet molecular oxygen and inhibition of vital biological processes such as DNA, RNA, and cell-wall peptidoglycan synthesis (Definitions, 2020).

Applications in Stem Cell Research

In the field of stem cell research, particularly in the differentiation of human induced pluripotent stem cells (iPSCs), Nanaomycin A has been shown to promote hepatoblast differentiation. This process involves the modulation of DNA epigenetic status, highlighting the potential of Nanaomycin D and related compounds in regenerative medicine and pharmaceutical research (Nakamae et al., 2018).

Anti-tumor Properties in Bladder Cancer

Nanaomycin K, a derivative, has been found to inhibit epithelial-mesenchymal transition (EMT) and tumor growth in bladder cancer cells. This finding suggests potential therapeutic applications of Nanaomycin D analogs in cancer treatment, particularly in combating cancer cell invasion and migration (Kitagawa et al., 2021).

properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

(11R,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

InChI

InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16-/m0/s1

InChI Key

XUWPJKDMEZSVTP-UOSCCXBLSA-N

Isomeric SMILES

C[C@H]1C2=C([C@@H]3[C@@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

Canonical SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

synonyms

kalafungin
nanaomycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nanaomycin D
Reactant of Route 2
Nanaomycin D
Reactant of Route 3
Nanaomycin D
Reactant of Route 4
Nanaomycin D
Reactant of Route 5
Nanaomycin D
Reactant of Route 6
Nanaomycin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.